molecular formula C31H33NO11 B069913 2-Pyrrolino-dox CAS No. 175795-76-3

2-Pyrrolino-dox

Katalognummer: B069913
CAS-Nummer: 175795-76-3
Molekulargewicht: 595.6 g/mol
InChI-Schlüssel: NOPNWHSMQOXAEI-PUCKCBAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolino-dox, also known as this compound, is a useful research compound. Its molecular formula is C31H33NO11 and its molecular weight is 595.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cytotoxic Properties and Mechanisms of Action

Cytotoxic Efficacy
Research indicates that 2-Pyrrolino-dox exhibits significantly enhanced cytotoxic activity compared to doxorubicin. In vitro studies have shown that its activity can be approximately 2500 times higher than that of doxorubicin in specific cancer cell lines, such as DMS-53 (human lung cancer) and CFPAC-1 (human pancreatic cancer) . The compound's ability to target tumors expressing specific receptors, such as bombesin/gastrin-releasing peptide receptors, allows for more effective treatment strategies in receptor-positive cancers .

Mechanism of Action
The mechanism through which this compound exerts its effects involves binding to DNA and interfering with the replication process. Studies have demonstrated that it forms stable complexes with DNA, leading to increased cytotoxicity . Additionally, its design aims to reduce cardiotoxicity while maintaining high antitumor activity by altering the pharmacokinetic properties of the drug .

Targeted Cancer Therapy

Conjugation with Targeting Agents
The development of conjugates combining this compound with targeting agents has shown promise in enhancing selectivity and reducing off-target effects. For instance, conjugates with luteinizing hormone-releasing hormone (LH-RH) analogs have demonstrated selective toxicity against LH-RH receptor-positive tumors . This targeted approach not only enhances the therapeutic index but also minimizes systemic toxicity.

Preclinical Models and Case Studies

Nude Mouse Models
Preclinical studies utilizing nude mouse models have been crucial in evaluating the efficacy and safety profiles of this compound. In these models, the compound has shown significant tumor growth inhibition in various cancer types, including pancreatic and prostate cancers . Notably, studies indicated that hybrids containing this compound exhibited reduced toxicity compared to their parent compounds when tested in vivo .

Study Type Cancer Type Model Used Findings
In vitroLung CancerDMS-53 Cells2500x more potent than doxorubicin
In vitroPancreatic CancerCFPAC-1 CellsSignificant cytotoxicity observed
PreclinicalProstate CancerNude Mouse ModelEffective tumor growth inhibition
PreclinicalVarious TumorsPatient-Derived ModelsReduced systemic toxicity observed

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could play a significant role in future cancer therapies. Its ability to target specific receptors on tumor cells while minimizing adverse effects positions it as a potential candidate for clinical trials aimed at treating resistant cancer types.

Furthermore, ongoing research into optimizing its formulation and delivery methods may enhance its therapeutic efficacy further. The exploration of combination therapies involving this compound with other chemotherapeutics or targeted agents is also an area of active investigation.

Eigenschaften

CAS-Nummer

175795-76-3

Molekularformel

C31H33NO11

Molekulargewicht

595.6 g/mol

IUPAC-Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-(2,3-dihydropyrrol-1-yl)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C31H33NO11/c1-14-26(35)17(32-8-3-4-9-32)10-21(42-14)43-19-12-31(40,20(34)13-33)11-16-23(19)30(39)25-24(28(16)37)27(36)15-6-5-7-18(41-2)22(15)29(25)38/h3,5-8,14,17,19,21,26,33,35,37,39-40H,4,9-13H2,1-2H3/t14-,17-,19-,21-,26+,31-/m0/s1

InChI-Schlüssel

NOPNWHSMQOXAEI-PUCKCBAPSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Isomerische SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCC=C6)O

Synonyme

2-pyrrolino-DOX
2-pyrrolinodoxorubicin
3'-deamino-3'-(2''-pyrroline-1''-yl)doxorubicin trifluoroacetate
AN 201
AN 204
AN-201
AN-204

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.